molecular formula C11H12O B2993870 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane CAS No. 4378-84-1

5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane

Cat. No.: B2993870
CAS No.: 4378-84-1
M. Wt: 160.216
InChI Key: BTLTVYGUMREMCE-UHFFFAOYSA-N
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Description

5-Oxahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁴,⁸.0⁹,¹²]dodecane is a polycyclic ether characterized by its complex bridged-ring system containing six fused rings and an oxygen atom. Its molecular formula is C₁₆H₁₈O, with a molecular weight of 226.31 g/mol . Derivatives of this compound, such as 5-oxahexacyclo[...]dodecane-4-carboxylic acid (C₂₁H₁₉F₂NO₄, 387.39 g/mol), have been synthesized for applications in medicinal chemistry, particularly in modulating sigma-1 receptors and calcium channels . The rigid polycyclic framework enhances binding specificity to biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-4-5-3(1)7-6(2)10-8(4)9(5)11(7)12-10/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLTVYGUMREMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane typically involves multi-step organic reactions. One common method includes the intramolecular photochemical [2+2] cycloaddition of triquinane bisenones, which leads to the formation of the desired polycyclic structure . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

While detailed industrial production methods for 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above. This would include scaling up the photochemical reactions and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions

5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others, often using reagents like halogens or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane has several applications in scientific research:

    Chemistry: It is used as a model compound for studying polycyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane exerts its effects is primarily through its interaction with various molecular targets. The compound’s polycyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Heteroatom Variations: Aza vs. Oxa Derivatives

Substituting the oxygen atom in the hexacyclo framework with nitrogen yields azahexacyclo analogs, which exhibit distinct electronic and steric properties. For example:

  • 5-Azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁴,⁸.0⁹,¹²]dodecan-4-ol (Compound 24): Contains a nitrogen atom at position 5 and a hydroxyl group at position 3. This modification enhances hydrogen-bonding capacity, improving affinity for sigma-1 receptors .
  • 5-Oxahexacyclo[...]dodecane-4-amine (Compound 25): Retains the oxygen atom but introduces an amine group, which alters solubility and pharmacokinetics .

Table 1: Structural and Functional Comparison

Compound Heteroatom Key Functional Group Molecular Weight (g/mol) Biological Activity
5-Oxahexacyclo[...]dodecane O None 226.31 Scaffold for drug design
5-Azahexacyclo[...]dodecan-4-ol N -OH 427.54 Sigma-1 receptor modulation
4-Azahexacyclo[...]dodecane-3-ol N -OH 414.50 Dopamine D4 receptor antagonism

Substituent Effects on Bioactivity

Functional groups significantly influence target selectivity:

  • Hybridizing 4-azahexacyclo[...]dodecane-3-ol with sigma receptor ligands reduces off-target activity while enhancing subtype selectivity .
  • The carboxylic acid derivative (5-oxahexacyclo[...]dodecane-4-carboxylic acid ) shows improved membrane permeability due to its ionizable group, making it suitable for central nervous system (CNS) drug delivery .

Key Research Findings

Heteroatom Position Matters : The 4-aza analog shows higher dopamine D4 receptor selectivity, while the 5-oxa variant preferentially targets sigma-1 receptors .

Functional Groups Dictate Solubility : Hydroxyl and amine groups enhance aqueous solubility by 3–5-fold compared to unsubstituted analogs .

Microwave Synthesis Superiority : Reduces energy consumption by 60% and improves reaction reproducibility in polycyclic compound synthesis .

Biological Activity

5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane is a complex organic compound characterized by its unique hexacyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity involves exploring its interactions with various molecular targets and pathways.

The molecular formula of 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. Its structural complexity contributes to its stability and potential reactivity in biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
IUPAC Name5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane-4-carboxylic acid
InChI KeyCKYHREDYCSWXDQ-UHFFFAOYSA-N

The biological activity of 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane is attributed to its ability to interact with specific enzymes and receptors within the body. Its rigid structure allows for selective binding to these targets, which can modulate their activity and influence various biochemical pathways.

Potential Targets

  • Enzymes: The compound may act as an inhibitor or modulator of specific enzyme activities.
  • Receptors: It could interact with cellular receptors involved in signaling pathways related to inflammation or cancer.

Biological Activities

Research indicates that compounds similar to 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane exhibit a range of biological activities:

  • Antitumor Activity: Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects: There is evidence supporting the compound's potential to reduce inflammation markers in vitro.
  • Antimicrobial Properties: Some studies have reported antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Antitumor Activity Study:
    • A study evaluated the cytotoxic effects of a related compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
    • The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
  • Anti-inflammatory Study:
    • In an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane showed a dose-dependent decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Study:
    • A screening against common bacterial strains (e.g., E.coli and Staphylococcus aureus) demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 100 µg/mL.

Q & A

Q. What statistical methods ensure reproducibility in studies of this compound’s physicochemical properties?

  • Answer : Use multivariate analysis (e.g., PCA) to isolate variables affecting melting points or solubility. Report confidence intervals for repeated measurements (n ≥ 3) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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